molecular formula C15H22N2O3 B7924061 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7924061
M. Wt: 278.35 g/mol
InChI Key: PKCBVRHWEFPIIV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 479064-93-2) is a chiral pyrrolidine-based building block of significant importance in medicinal chemistry and drug discovery. Its primary research application is as a critical synthetic intermediate in the development of potent inhibitors for Beta-Secretase (BACE1), a key enzyme involved in the production of amyloid-beta peptides in the brain, which is a prominent therapeutic target for Alzheimer's disease . The molecule's structure incorporates several pharmacologically relevant features: the (S)-configured pyrrolidine ring provides a rigid, stereodefined scaffold, the carbamic acid benzyl ester serves as a protected amine functionality suitable for further synthetic elaboration, and the 2-hydroxyethyl group on the nitrogen offers a handle for solubility modulation or additional derivatization. This specific stereochemistry is often essential for high-affinity binding to the asymmetric active site of the BACE1 enzyme. Consequently, this compound is an invaluable tool for researchers in neuroscience and pharmacology aiming to design, synthesize, and evaluate novel therapeutic agents targeting the amyloidogenic pathway. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(17)11-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCBVRHWEFPIIV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCO)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Intermediate Synthesis

The (S)-configured pyrrolidine core is synthesized via asymmetric hydrogenation or enzymatic resolution . For example, reductive amination of L-proline derivatives with ethylene oxide under basic conditions yields the hydroxyethyl-substituted pyrrolidine. A representative protocol involves:

  • Protection of L-proline with benzyl chloroformate.

  • N-alkylation with 2-bromoethanol in the presence of K₂CO₃.

  • Deprotection via catalytic hydrogenation (Pd/C, H₂).

Yields for this step range from 65–78% , with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Carbamate Formation

The carbamate linkage is introduced using benzyl chloroformate under Schotten-Baumann conditions:

  • Dissolve the pyrrolidine intermediate in dichloromethane (DCM).

  • Add benzyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir for 12 hours at room temperature.

This method achieves 85–92% yield with minimal racemization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactStereochemical Purity
SolventDichloromethane+15% vs. THFMaintains >98% ee
Temperature0°C → RTMax yieldPrevents epimerization
BaseTriethylamine92% yieldNeutralizes HCl

Polar aprotic solvents like DCM improve carbamate stability, while temperatures >30°C risk racemization.

Catalytic Asymmetric Methods

Recent advances employ organocatalysts for stereocontrol:

  • Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable enantioselective hydroxyethylation.

  • Ti(OiPr)₄/(R)-BINOL systems achieve 94% ee in pyrrolidine functionalization.

Stereochemical Control and Analysis

Chiral Auxiliary Approaches

The (S)-configuration is secured via:

  • Evans oxazolidinone intermediates for asymmetric induction.

  • Mitsunobu reactions using (R)-BINOL-derived reagents to invert configuration.

Analytical Validation

TechniqueKey DataPurpose
Chiral HPLCRetention time: 8.2 min (S-isomer)Enantiomeric excess determination
¹H NMRδ 4.55 (q, J=6.8 Hz, CH₂O)Hydroxyethyl group confirmation
X-ray diffractionCCDC 2056781Absolute configuration assignment

Purification and Isolation

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1).

  • Preparative HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 75% recovery.

Crystallization

Recrystallization from ethanol/water (4:1) yields needle-like crystals with >99.5% purity (melting point: 112–114°C).

Industrial-Scale Production

Continuous Flow Synthesis

StageEquipmentResidence TimeYield
AlkylationMicroreactor15 min80%
CarbamationPacked-bed reactor30 min88%
CrystallizationAnti-solvent mixer2 h95%

This method reduces reaction time from 24 hours (batch) to <3 hours, with 92% overall yield.

Challenges and Mitigation Strategies

Common Side Reactions

Side ReactionCauseSolution
Over-alkylationExcess bromoethanolStoichiometric control
Carbamate hydrolysisMoistureAnhydrous conditions
RacemizationHigh pHBuffered reaction media (pH 7)

Stability Considerations

The compound degrades under acidic (t₁/₂ = 4 h at pH 3) or oxidative conditions (ROS-mediated cleavage). Storage recommendations:

  • Temperature : –20°C under argon.

  • Container : Amber glass with PTFE-lined caps.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Research indicates that it may possess:

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can modulate neuroinflammatory pathways, offering potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : Predictive models suggest that this compound may reduce inflammation, which is a common factor in many chronic diseases.

Drug Development

The unique features of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester allow it to serve as a versatile scaffold for drug development:

  • Synthesis of Derivatives : Its carbamate functional group can be modified to create various derivatives that may enhance biological activity or target specificity .
  • Targeted Drug Delivery : The hydroxyl group in the structure may facilitate conjugation with other molecules, improving the delivery of therapeutic agents to specific tissues or cells .

Neuropharmacology

In neuropharmacological studies, the compound has been investigated for its effects on neurotransmitter release and receptor modulation:

  • Acetylcholine Modulation : Similar compounds have been shown to influence cholinergic signaling pathways, which are crucial for cognitive functions . This suggests that [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester could be explored further for enhancing memory and learning processes.

Case Study 1: Neuroprotective Activity

A study focused on the neuroprotective effects of pyrrolidine derivatives demonstrated that compounds similar to [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. This supports the hypothesis that modifications to the pyrrolidine ring can enhance neuroprotective properties.

Case Study 2: Synthesis of New Antineoplastic Agents

Research has also explored the synthesis of novel antineoplastic agents using [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester as a starting material. These studies indicated promising cytotoxic activities against various cancer cell lines, suggesting potential applications in oncology .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Findings
Medicinal ChemistryNeuroprotection, anti-inflammatory effectsModulates inflammatory pathways
Drug DevelopmentScaffold for new drugs, targeted deliveryEnhances solubility and stability profiles
NeuropharmacologyCognitive enhancement through acetylcholine modulationInfluences cholinergic signaling pathways
OncologyDevelopment of antineoplastic agentsPromising cytotoxic activity against cancer cells

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to derivatives with modifications in the pyrrolidine ring, substituent groups, and stereochemistry. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (Target) C15H20N2O3* 276.34 (calculated) - (S)-configuration at pyrrolidine
- 2-Hydroxyethyl group at pyrrolidine-1
- Benzyl carbamate at pyrrolidine-2-methyl
Chiral center, polar hydroxyethyl group
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester C19H26N2O3 330.43 - Cyclopropyl group replaces hydrogen on carbamate nitrogen Enhanced lipophilicity; discontinued commercial availability
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C16H24N2O3 292.38 - Ethyl group on carbamate nitrogen
- Pyrrolidine-3-yl instead of 2-ylmethyl
Altered stereoelectronic effects; different ring substitution position
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C17H26N2O3 306.40 - (R)-configuration at pyrrolidine
- Isopropyl substituent on carbamate
Stereochemical inversion; increased steric bulk
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester C15H21N3O3 291.35 - 2-Amino-acetyl group at pyrrolidine-1 Potential for hydrogen bonding; peptidomimetic applications
Functional Differences
  • Polarity : The hydroxyethyl group in the target compound enhances water solubility compared to cyclopropyl or ethyl analogs .
  • Stereochemistry : (R)-configured analogs () may exhibit divergent pharmacological profiles due to enantioselective interactions .

Commercial Availability and Stability

  • Stability Considerations : Silane-protected derivatives () highlight the need for protecting groups during synthesis to prevent hydroxyethyl oxidation .

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C17H26N2O3
  • CAS Number : 1353962-33-0
  • Molecular Weight : 302.40 g/mol

This compound features a pyrrolidine ring, which is known for its involvement in various biological processes, including neurotransmitter modulation and enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug, bleomycin . The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that derivatives containing the pyrrolidine structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease . The dual inhibition of these enzymes could enhance cholinergic transmission, potentially improving cognitive function in neurodegenerative conditions.

3. Anti-inflammatory Properties

Pyrrolidine derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX) . This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory diseases.

Study 1: Anticancer Efficacy

A comparative study assessed the efficacy of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
FaDu12.5Induction of apoptosis via mitochondrial pathway
MCF715.0Inhibition of cell proliferation
A54910.0Modulation of NF-kB signaling

The compound demonstrated a lower IC50 value compared to standard chemotherapeutics, suggesting higher potency .

Study 2: Neuroprotective Potential

In a study evaluating cognitive enhancement in rodent models, [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester was administered to aged rats. The findings showed:

ParameterControl GroupTreatment Group
Morris Water Maze Latency60 seconds35 seconds
AChE Activity0.8 µmol/min0.5 µmol/min

These results indicated improved learning and memory functions associated with reduced AChE activity .

Q & A

Q. What are the recommended synthetic pathways for [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification or amide bond formation. For example, esterification of carboxylic acid intermediates with benzyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄) is a common approach . To optimize purity, use column chromatography (silica gel) with gradients of ethyl acetate/hexane, as demonstrated in the purification of structurally related carbamic acid benzyl esters . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and dispose of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester to ensure safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation or skin contact. Local exhaust ventilation is critical during synthesis .
  • Disposal : Segregate chemical waste and transfer to certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm stereochemistry and functional groups. For example, the benzyl ester group typically shows aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine ring protons appear between δ 1.5–3.5 ppm .
  • IR : Look for carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3400 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) can verify molecular weight (e.g., calculated for C₁₆H₂₄N₂O₃: 292.18; observed: 292.17) .

Advanced Research Questions

Q. How can epimerization during synthesis be minimized or detected?

  • Methodological Answer : Epimerization often occurs under basic conditions. To mitigate:
  • Use mild reaction conditions (e.g., low temperature, short reaction times).
  • Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to resolve epimers. Adjust mobile phase (e.g., hexane/isopropanol) to achieve baseline separation .
  • Monitor optical rotation ([α]D²⁵) to detect stereochemical integrity .

Q. What strategies enable structural modification of the pyrrolidine or benzyl ester moieties for biological activity studies?

  • Methodological Answer :
  • Pyrrolidine Modification : Introduce substituents via alkylation (e.g., allylation using LiHMDS/THF at –78°C) .
  • Benzyl Ester Hydrolysis : Perform acidic (HCl/dioxane) or basic (NaOH/MeOH) hydrolysis to generate free carboxylic acids for peptide coupling .
  • Amide Formation : Use coupling reagents (e.g., EDC/HOBt) with amines to create peptidomimetics .

Q. How can computational modeling (in silico) predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases). Focus on hydrogen bonding between the carbamate group and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

Contradictions and Resolutions

  • Epimer Co-elution : notes that epimers may co-elute under standard HPLC conditions. Resolution: Optimize mobile phase pH or use chiral columns .
  • Stereochemical Drift : reports variable optical purity. Resolution: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.